molecular formula C5H13NO3S B1199153 5-Aminopentanesulfonic acid CAS No. 37043-68-8

5-Aminopentanesulfonic acid

Cat. No. B1199153
CAS RN: 37043-68-8
M. Wt: 167.23 g/mol
InChI Key: NJVWBSNUDITJDJ-UHFFFAOYSA-N
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Description

5-Aminopentanesulfonic acid, also known as CAS No. 37043-68-8, is a chemical compound with the formula C5H13NO3S . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular formula of 5-Aminopentanesulfonic acid is C5H13NO3S . The molecular weight is 167.23 . The exact mass is 167.06200 and the index of refraction is 1.499 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Aminopentanesulfonic acid are not available, general principles of chemical reactions involving similar compounds can be applied. For instance, Arrhenius Acid yields hydrogen ions (H+) when dissolved in water, and Bronsted acid is capable of donating a proton .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of 5-Aminopentanesulfonic acid are not available, similar compounds like aminobenzenesulphonic acids have properties that can be influenced by the position of the amino substituent . Amino acids, in general, are known to have high melting points due to their ionic properties .

Scientific Research Applications

Structural Modification of Natural Products

5-Aminopentanesulfonic acid plays a role in the structural modification of natural products. By introducing amino acids into natural products, researchers aim to improve solubility, activity, and minimize adverse effects. This approach is significant in drug discovery and development, where the modification can lead to new therapeutic agents with enhanced properties .

Biomaterial Applications

In the field of biomaterials, sulfonated molecules like 5-Aminopentanesulfonic acid contribute to advancements in hydrogels, scaffolds, and nanoparticles. These materials are crucial for cellular responses, including adhesion, proliferation, and differentiation, which are essential for regenerative medicine, drug delivery, and tissue engineering .

Drug Synthesis

5-Aminopentanesulfonic acid is utilized in the synthesis of antidepressant molecules through metal-catalyzed reactions. It serves as a building block in creating key structural motifs in drugs, highlighting its importance in medicinal chemistry for developing treatments for conditions like depression .

Regenerative Medicine

The compound’s role in regenerative medicine is emerging, particularly in osteoarthritis therapy. Nanomedicine and regenerative medicine approaches leverage compounds like 5-Aminopentanesulfonic acid to support treatments that could halt or delay disease progression .

Food Industry

While direct applications in the food industry for 5-Aminopentanesulfonic acid are not explicitly documented, amino acids and sulfonated molecules are widely used for flavor enhancement and nutrition. They play a role in the production of sweeteners and other food additives .

Healthcare

In healthcare, 5-Aminopentanesulfonic acid is found in blood and cerebrospinal fluid, indicating its biological significance. It has been studied for its potential in producing convulsions in animal models, which could lead to insights into neurological conditions .

Pharmacological Activities

5-Aminopentanesulfonic acid may have pharmacological activities similar to related compounds like mesalazine or 5-aminosalicylic acid (5-ASA). These include anti-inflammatory, antibacterial, antifungal, anticancer, and gastroprotective properties, which are valuable in treating various diseases .

Safety and Hazards

The safety data sheet for 5-Aminopentanesulfonic acid indicates that it has certain hazards, including acute toxicity when ingested . More detailed information about its safety and hazards can be found in its Safety Data Sheet .

Future Directions

While specific future directions for 5-Aminopentanesulfonic acid are not available, research on similar compounds like aminobenzenesulphonic acids is focusing on their potential applications in photoelectronic devices and biocatalysis .

Relevant Papers There are several papers relevant to 5-Aminopentanesulfonic acid and similar compounds. One paper discusses the electropolymerization of 5-Amino-2-Naphthalenesulfonic Acid and its application as the electrode material for aqueous supercapacitor . Another paper evaluates the positional effect of the amino group on the properties of aminobenzenesulphonic acid .

properties

IUPAC Name

5-aminopentane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c6-4-2-1-3-5-10(7,8)9/h1-6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVWBSNUDITJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190547
Record name 5-Aminopentanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopentanesulfonic acid

CAS RN

37043-68-8
Record name 5-Aminopentanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037043688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminopentanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions that 5-Aminopentanesulfonic acid acts as an excitant and can induce convulsions in young chickens. What is the proposed mechanism behind this effect?

A1: While the research paper [] highlights the convulsant effect of 5-Aminopentanesulfonic acid in young chickens, it doesn't delve into the specific mechanism of action. The authors suggest that the long-chain structure of 5-Aminopentanesulfonic acid, compared to the shorter 3-aminopropanesulfonic acid (which has a depressant effect), might be responsible for its excitatory properties. Further research is needed to elucidate the precise molecular targets and pathways involved in this effect.

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